6-Chloro-2-fluoro-3-methylphenylacetic acid CAS number
6-Chloro-2-fluoro-3-methylphenylacetic acid CAS number
An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylphenylacetic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-fluoro-3-methylphenylacetic acid (CAS No: 261762-93-0), a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. This document details the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and describes robust analytical methodologies for its characterization and quality control. Furthermore, it discusses its potential applications and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile molecule.
Compound Identification and Physicochemical Properties
6-Chloro-2-fluoro-3-methylphenylacetic acid is a substituted phenylacetic acid derivative. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, makes it a valuable building block for creating complex molecular architectures.
CAS Number : 261762-93-0[1][2][3] Molecular Formula : C₉H₈ClFO₂[1][3][4] Synonyms : 2-(6-Chloro-2-fluoro-3-methylphenyl)acetic acid[1] MDL Number : MFCD01631375[1][3][4]
The core physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 202.61 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Store in a cool, dry, well-ventilated place | [6] |
Synthesis and Purification
The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. While multiple routes to 6-Chloro-2-fluoro-3-methylphenylacetic acid are conceivable, a common and reliable strategy involves the conversion of a substituted toluene derivative. The following multi-step pathway is presented as a representative and technically sound approach.
Proposed Synthetic Pathway
The synthesis begins with the commercially available starting material, 2-chloro-6-fluoro-3-methyltoluene, and proceeds through a benzylic bromination followed by cyanation and subsequent hydrolysis to yield the target carboxylic acid.
Caption: Proposed synthesis of 6-Chloro-2-fluoro-3-methylphenylacetic acid.
Detailed Experimental Protocol and Rationale
Step 1: Free-Radical Bromination The synthesis is initiated by the selective bromination of the benzylic methyl group.
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Protocol : To a solution of 2-chloro-6-fluoro-3-methyltoluene in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN). The mixture is heated to reflux under inert atmosphere for 4-6 hours.
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Causality : NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination. AIBN serves as a radical initiator, which, upon thermal decomposition, starts the chain reaction. The reaction is performed under reflux to provide the necessary activation energy for homolytic cleavage of the N-Br bond and initiation.
Step 2: Nucleophilic Substitution (Cyanation) The resulting benzyl bromide is a potent electrophile, readily undergoing substitution.
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Protocol : The crude 2-(bromomethyl)-1-chloro-3-fluoro-6-methylbenzene is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) is added portion-wise, and the mixture is heated to 60°C until TLC analysis indicates complete consumption of the starting material.
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Causality : This is a classic Sₙ2 reaction. DMSO is an ideal polar aprotic solvent that solvates the sodium cation, leaving the cyanide anion highly nucleophilic and reactive. The reaction yields the corresponding acetonitrile intermediate, which is a direct precursor to the desired carboxylic acid.
Step 3: Nitrile Hydrolysis The final step involves the robust hydrolysis of the nitrile functional group.
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Protocol : The acetonitrile intermediate is added to an aqueous solution of sulfuric acid (e.g., 50% v/v). The mixture is heated to reflux for 8-12 hours. Upon cooling, the carboxylic acid product precipitates and can be collected by filtration.
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Causality : Acid-catalyzed hydrolysis of nitriles is a fundamental transformation that proceeds in two stages: initial conversion to an amide, followed by hydrolysis of the amide to the carboxylic acid and an ammonium salt. The harsh conditions (strong acid and high temperature) are necessary to drive both steps to completion.
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/heptane mixture, to yield a product of high purity.
Analytical Characterization
Robust analytical methods are crucial for verifying the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques is recommended.
Analytical Workflow
The following workflow ensures comprehensive characterization of the final product.
Caption: Standard workflow for analytical characterization.
Recommended Analytical Methods
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High-Performance Liquid Chromatography (HPLC) : This is the primary method for determining purity.
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Protocol : A reverse-phase C18 column is used with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid. Detection is performed using a UV detector at approximately 270 nm.
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Rationale : The acidic mobile phase additive suppresses the ionization of the carboxylic acid group, resulting in sharp, symmetrical peaks and reproducible retention times. This method is highly effective for separating the target compound from starting materials or by-products.[7][8]
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Mass Spectrometry (MS) : Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. The expected mass corresponding to the molecular formula C₉H₈ClFO₂ (202.61 g/mol ) should be observed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation. The spectra will provide precise information on the arrangement of atoms and confirm the specific substitution pattern on the phenyl ring.
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Fourier-Transform Infrared (FTIR) Spectroscopy : This method is used to identify key functional groups. A broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹ are characteristic of the carboxylic acid moiety.
Applications in Research and Development
6-Chloro-2-fluoro-3-methylphenylacetic acid is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for diverse chemical transformations.
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Pharmaceutical Synthesis : Phenylacetic acid derivatives are precursors to many active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs). The chloro, fluoro, and methyl substituents can be used to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[9]
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Agrochemical Development : Similar to pharmaceuticals, the structural motifs present in this molecule are found in various herbicides and pesticides. It can serve as a starting point for the synthesis of more complex bioactive compounds for crop protection.[10]
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Material Science : As a bespoke organic molecule, it can be used in the synthesis of specialized polymers, liquid crystals, or other advanced materials where fine-tuning of electronic and physical properties is required.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).
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Hazard Identification :
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Personal Protective Equipment (PPE) :
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Hand Protection : Wear protective gloves (e.g., nitrile rubber).[1]
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Eye Protection : Use chemical safety goggles or a face shield.[1]
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Skin and Body Protection : Wear a lab coat or suitable protective clothing.[1]
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Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be required.[11]
-
-
First-Aid Measures :
-
Skin Contact : Wash off immediately with plenty of soap and water.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
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Inhalation : Remove person to fresh air and keep comfortable for breathing.[1]
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Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]
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-
Storage and Stability :
References
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Oakwood Chemical. 6-Chloro-2-fluoro-3-methylphenylacetic acid. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. Available at: [Link]
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Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Available at: [Link]
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Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. Available at: [Link]
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PubChem. 6-Chloro-3-fluoro-2-methylpyridine. Available at: [Link]
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Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28. Available at: [Link]
- Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids.
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